Erbium acetate hydrate

説明

特性

分子式 |

C6H20ErO10 |

|---|---|

分子量 |

419.48 g/mol |

IUPAC名 |

acetic acid;erbium;tetrahydrate |

InChI |

InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2 |

InChIキー |

SJIMNYNTHDVHGF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er] |

製品の起源 |

United States |

Synthetic Methodologies and Crystallization Science of Erbium Acetate Hydrate

Solid-State Reaction Pathways for Erbium Acetate (B1210297) Hydrate (B1144303) Formation

Direct solid-state synthesis of erbium acetate hydrate from solid precursors at ambient or elevated temperatures is not a commonly reported method. The prevalent synthetic routes are solution-based, leveraging the solubility of the reactants and products to facilitate the reaction and subsequent crystallization. stanfordmaterials.com

However, solid-state transformations of this compound are well-studied, particularly its thermal decomposition. sciencemadness.orgwikipedia.org When the tetrahydrate, Er(CH₃COO)₃·4H₂O, is heated, it undergoes a solid-state dehydration reaction. Studies show that it dehydrates completely in one step at around 90°C to form the anhydride, Er(CH₃COO)₃. researchgate.netwikipedia.org Further heating initiates decomposition of the anhydrous acetate into a series of intermediate products before ultimately yielding erbium(III) oxide (Er₂O₃) at high temperatures (above 590°C). sciencemadness.orgwikipedia.org These solid-state decomposition pathways are critical for the application of this compound as a precursor for high-purity erbium oxide. stanfordmaterials.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. kuleuven.beresearchgate.net The synthesis of this compound can be evaluated through this lens.

The most common synthetic route, reacting erbium oxide with acetic acid in water, aligns well with several green chemistry principles. stanfordmaterials.com

Use of a benign solvent: Water is an environmentally safe and non-toxic solvent.

Atom Economy: The reaction to form erbium acetate from its oxide and acetic acid has a high atom economy, with water being the only byproduct. stanfordmaterials.com

Furthering green approaches, some methods focus on energy efficiency and alternative reaction media. For instance, the use of ionic liquids as a reaction medium to produce anhydrous lanthanide acetates can be considered a green alternative to volatile organic solvents. nih.gov While often requiring synthesis themselves, ionic liquids are non-volatile, reducing air pollution.

The broader field of green synthesis for lanthanide-based materials often involves using biological materials like plant extracts or microorganisms. researchgate.net While these methods have been primarily applied to the synthesis of lanthanide oxide nanoparticles, they represent a future direction for developing more environmentally friendly routes to lanthanide compounds in general. researchgate.netresearchgate.net

Advanced Structural Characterization of Erbium Acetate Hydrate

Single-Crystal X-ray Diffraction Studies on Erbium Acetate (B1210297) Hydrate (B1144303)

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline material. This technique has been instrumental in revealing the detailed solid-state structure of erbium acetate hydrate.

Determination of Crystal System, Space Group, and Unit Cell Parameters of this compound

Crystallographic studies have shown that this compound, with the general formula Er(CH₃COO)₃·xH₂O, most commonly exists as a tetrahydrate, Er(CH₃COO)₃·4H₂O. fishersci.co.ukcymitquimica.com This compound is part of a series of isostructural lanthanide acetates. Research on analogous compounds, such as gadolinium(III) acetate tetrahydrate and dysprosium(III) acetate tetrahydrate, which are isostructural with the erbium analogue, provides critical insights into its crystallographic parameters. researcher.liferesearchgate.net

Based on these isostructural relationships, erbium acetate tetrahydrate crystallizes in the triclinic crystal system with the space group P-1 . This indicates a low-symmetry crystal structure. The unit cell is the fundamental repeating unit of a crystal and is defined by its lattice parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). While the precise unit cell parameters for this compound require direct experimental determination, the data from its isostructural counterparts provide a very close approximation.

Table 1: Crystallographic Data for Lanthanide Acetate Tetrahydrates Isostructural with this compound

| Parameter | Gadolinium(III) Acetate Tetrahydrate researcher.life |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.790(2) |

| b (Å) | 9.395(3) |

| c (Å) | 8.941(3) |

| α (°) | 60.98(2) |

| β (°) | 88.50(2) |

| γ (°) | 62.31(2) |

| Volume (ų) | Calculated from above parameters |

| Z | 2 |

Note: The unit cell parameters provided are for the isostructural gadolinium compound and serve as a close model for erbium acetate tetrahydrate.

Elucidation of Erbium(III) Coordination Geometry and Ligand Conformation within this compound

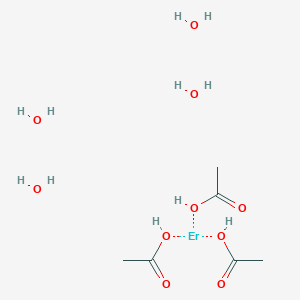

Single-crystal X-ray diffraction studies reveal that this compound forms dimeric structures in the solid state. researcher.liferesearchgate.netshef.ac.uk Within these dimers, each erbium(III) ion is nine-coordinate. The coordination sphere of the Er³⁺ ion is comprised of oxygen atoms from the acetate ligands and water molecules.

The acetate ligands exhibit two modes of coordination: bidentate, where both oxygen atoms of an acetate group bind to the same erbium ion, and bridging, where one oxygen atom of an acetate group bridges two adjacent erbium ions. Specifically, each erbium ion is coordinated to:

Three bidentate acetate groups.

Two water molecules. researcher.liferesearchgate.netshef.ac.uk

A bridging oxygen atom from an adjoining acetate group. researcher.liferesearchgate.netshef.ac.uk

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in this compound Crystals

The crystal structure of this compound is further stabilized by an extensive network of hydrogen bonds. These interactions primarily involve the coordinated water molecules and the oxygen atoms of the acetate groups. The hydrogen atoms of the water molecules act as donors, forming hydrogen bonds with the carboxylate oxygen atoms of neighboring dimeric units.

These O-H···O hydrogen bonds create a robust, three-dimensional supramolecular architecture that links the dimeric units together. nih.govresearchgate.net This network of intermolecular interactions is critical in determining the stability and physical properties of the crystalline solid.

Powder X-ray Diffraction Analysis for Phase Identification and Purity Assessment of this compound

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline phases present in a bulk sample. For this compound, PXRD is essential for routine phase identification and for assessing the purity of a synthesized batch.

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal structure. By comparing the experimentally obtained PXRD pattern of an this compound sample to a standard reference pattern, such as those in the Powder Diffraction File (PDF) database, one can confirm its identity.

Furthermore, PXRD is a valuable tool for detecting the presence of crystalline impurities. If other crystalline phases are present in the sample, their characteristic diffraction peaks will appear in the PXRD pattern. By analyzing the pattern, the presence and, in some cases, the quantity of impurities can be determined. A LeBail fit, a whole-pattern fitting method, can be employed to compare the experimental pattern with one simulated from single-crystal data to provide a more rigorous assessment of phase purity. ncl.ac.uk

Electron Microscopy Techniques for Morphological and Microstructural Analysis of this compound

While X-ray diffraction techniques provide information about the internal crystal structure, electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the external morphology and microstructure of the material.

SEM analysis of this compound typically reveals the material to consist of crystalline aggregates. stanfordmaterials.com The technique provides high-resolution images of the sample's surface, showing the size, shape, and texture of the crystals. For instance, studies on the thermal decomposition of this compound have used SEM to characterize the morphological changes that occur, such as the formation of porous particles of erbium oxide. researchgate.netresearchgate.net

TEM can provide even higher magnification images, allowing for the visualization of nanoscale features and the internal structure of smaller crystalline particles. Analysis of materials derived from this compound, such as erbium-doped nanoparticles, often utilizes TEM to determine particle size distribution and morphology, which can range from spherical to rod-like shapes depending on the synthesis conditions. researcher.lifemdpi.comrsc.org

Table 2: Summary of Advanced Structural Characterization Techniques for this compound

| Technique | Information Obtained | Key Findings for this compound |

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic arrangement, crystal system, space group, unit cell parameters, bond lengths and angles. | Triclinic crystal system, P-1 space group, nine-coordinate Er³⁺ in a dimeric structure. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, assessment of bulk sample purity, detection of crystalline impurities. | Confirms the crystalline nature and allows for verification against standard patterns for phase purity. |

| Scanning Electron Microscopy (SEM) | Surface morphology, crystal size and shape, textural information. | Shows crystalline aggregates; used to observe morphological changes during chemical transformations. stanfordmaterials.comresearchgate.net |

| Transmission Electron Microscopy (TEM) | High-resolution morphology, particle size and distribution, internal microstructure. | Used to characterize the nanoscale morphology of materials synthesized from this compound. mdpi.com |

Spectroscopic Investigations into the Electronic and Vibrational States of Erbium Acetate Hydrate

Infrared and Raman Spectroscopic Analysis of Vibrational Modes in Erbium Acetate (B1210297) Hydrateresearchgate.netnih.gov

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for probing the structural characteristics of erbium acetate hydrate (B1144303). nih.gov These techniques measure the vibrational energies of molecular bonds, offering a fingerprint of the constituent functional groups, including the acetate ligands and the water molecules of hydration. Analysis of the resulting spectra allows for the characterization of the coordination mode of the acetate ions and the nature of the erbium-oxygen bonds.

The infrared spectrum of erbium acetate hydrate, often studied in the context of its thermal decomposition, reveals distinct absorption bands corresponding to the vibrations of the acetate ligands and water molecules. researchgate.netcapes.gov.br The presence of water is clearly identified by a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of coordinated water molecules. rsc.org

The acetate ligand (CH₃COO⁻) exhibits several characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative about its coordination to the erbium ion. The separation between the wavenumbers of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes can help distinguish between monodentate, bidentate, or bridging coordination. In addition to the carboxylate stretches, vibrations associated with the methyl group (C-H stretching and bending) are also observed.

Table 1: Typical Infrared Vibrational Frequencies for this compound This table is generated based on typical values for metal acetates and related compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | 3200 - 3600 (broad) | Stretching vibration of water molecules rsc.org |

| ν(C-H) | 2900 - 3000 | Stretching vibrations of the methyl group |

| νₐₛ(COO⁻) | ~1540 - 1590 | Asymmetric stretching of the carboxylate group |

| νₛ(COO⁻) | ~1410 - 1460 | Symmetric stretching of the carboxylate group |

| δ(CH₃) | ~1340 | Bending (deformation) of the methyl group |

Studies on the thermal decomposition of erbium acetate tetrahydrate (Er(CH₃COO)₃·4H₂O) have used IR spectroscopy to identify the evolved gaseous products, confirming the release of water vapor and acetic acid, which directly corresponds to the vibrational units present in the parent compound. researchgate.netcapes.gov.br

The direct vibrational modes between the erbium cation and the oxygen atoms of the acetate and water ligands (Er-O) occur in the far-infrared region of the spectrum, typically below 600 cm⁻¹. These low-energy vibrations are sensitive to the coordination number, symmetry of the metal site, and the strength of the metal-ligand bond. The analysis of the position and splitting of bands in this region can provide a measure of the Ln-O bond properties and changes in the coordination environment. acs.org While detailed assignments for this compound specifically are not broadly published, the principles are well-established in the study of lanthanide carboxylates. researchgate.net The Er-O stretching vibrations are fundamental to understanding the structural integrity and stability of the complex.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Erbium Acetate Hydrateresearchgate.net

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the 4f shell of the erbium(III) ion. inorgchemres.org These f-f transitions are characteristically weak and sharp, appearing as narrow bands in the visible and near-infrared regions. uomustansiriyah.edu.iq This is because they are formally forbidden by the Laporte selection rule, but become partially allowed through mechanisms like vibronic coupling or distortions in the coordination sphere that remove the center of symmetry. researchgate.net

The spectrum of an aqueous solution of an erbium(III) complex typically shows intense absorption in the UV region (below 300 nm), which is attributed to π → π* transitions within the organic ligands, in this case, the acetate ions. inorgchemres.orgmdpi.com The visible and near-IR regions display the sharp absorption peaks corresponding to the excitation of the Er³⁺ ion from its ⁴I₁₅/₂ ground state to various excited energy levels.

Table 2: Major f-f Absorption Transitions for Aqueous Er³⁺ Ion This table presents characteristic transitions for the Er³⁺ aquo-ion, which are representative for its hydrated complexes.

| Excited State | Approximate Wavelength (nm) |

| ⁴I₁₃/₂ | ~1530 |

| ⁴I₁₁/₂ | ~980 |

| ⁴I₉/₂ | ~800 |

| ⁴F₉/₂ | ~650 |

| ⁴S₃/₂ | ~542 |

| ²H₁₁/₂ | ~521 |

| ⁴F₇/₂ | ~487 |

| ⁴F₅/₂ | ~450 |

| ⁴F₃/₂ | ~441 |

| ²G₉/₂ | ~406 |

| ⁴G₁₁/₂ | ~378 |

| ²H₉/₂ | ~365 |

The precise positions and intensities of these bands can be influenced by the coordination environment (the ligand field), and their analysis using theoretical frameworks like the Judd-Ofelt theory can provide quantitative information about the symmetry of the erbium site and the nature of the Er-O bonds. researchgate.netresearchgate.net

Photoluminescence Spectroscopy of this compound

This compound serves as a valuable precursor for materials with significant photoluminescent properties. stanfordmaterials.comfuncmater.com The Er³⁺ ion is renowned for its ability to emit light in both the visible and infrared regions of the spectrum through processes of upconversion and downconversion luminescence.

Upconversion luminescence is a process where the absorption of two or more lower-energy photons (typically in the near-infrared) leads to the emission of a single higher-energy photon (in the visible or ultraviolet). In erbium-containing systems, this is most often achieved by exciting with lasers at wavelengths of 980 nm or 1540 nm. mdpi.comresearchgate.net The primary mechanisms for upconversion involving Er³⁺ are:

Excited State Absorption (ESA): An ion is excited to an intermediate energy level, and before it can relax, it absorbs a second photon, promoting it to a higher excited state from which it then emits a high-energy photon.

Energy Transfer Upconversion (ETU): An excited "sensitizer" ion (often Yb³⁺, which is frequently co-doped) transfers its energy to a neighboring, already excited Er³⁺ "activator" ion, promoting the latter to a higher emissive state. acs.orgresearchgate.net

When this compound is used to dope (B7801613) host matrices, strong upconversion emission is observed. mdpi.commdpi.com

Table 3: Prominent Upconversion Emission Bands from Er³⁺ Ions

| Wavelength (nm) | Color | Transition |

| ~410 | Violet | ²H₉/₂ → ⁴I₁₅/₂ |

| ~523 | Green | ²H₁₁/₂ → ⁴I₁₅/₂ |

| ~546 | Green | ⁴S₃/₂ → ⁴I₁₅/₂ |

| ~658 | Red | ⁴F₉/₂ → ⁴I₁₅/₂ |

Downconversion luminescence (or Stokes emission) is the more conventional process where an absorbed high-energy photon results in the emission of a lower-energy photon. The most significant downconversion emission for Er³⁺ is the transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂), producing light at approximately 1550 nm. This specific infrared emission is fundamental to optical telecommunications, as it falls within the low-loss window of silica-based optical fibers, making erbium-doped materials essential for fiber amplifiers (EDFAs). stanfordmaterials.com

The electronic energy levels (J-multiplets) of a free Er³⁺ ion are degenerate. However, when the ion is incorporated into a complex like this compound, the surrounding ligands (acetate and water molecules) create a local electrostatic field known as the crystal field or ligand field. This field breaks the spherical symmetry around the erbium ion, causing the degenerate energy levels to split into a series of sublevels, a phenomenon known as Stark splitting . researchgate.net

The extent of this splitting and the number of resulting sublevels are determined by the symmetry of the ligand field at the erbium site. For low-symmetry environments, which are typical for hydrated acetate complexes, the degeneracy is lifted to a significant degree. The fine structure observed in high-resolution absorption and photoluminescence spectra at low temperatures is a direct manifestation of these Stark sublevels. researchgate.netresearchgate.net Analysis of this fine structure provides crucial information about the local symmetry of the Er³⁺ ion and the strength of its interaction with the surrounding ligands. researchgate.net The f-f transitions, therefore, occur between the Stark sublevels of the ground state and the Stark sublevels of the various excited states, giving rise to the characteristic sharp-line spectra of erbium compounds.

Energy Transfer Processes within this compound Systems

Energy transfer (ET) is a critical process in materials containing erbium ions (Er³⁺), significantly influencing their luminescence properties. In systems involving this compound, particularly when incorporated into various host materials, several energy transfer mechanisms are prominent, including upconversion, cross-relaxation, and quenching. These processes are fundamental to the material's application in fields like photonics and bio-imaging.

Upconversion Luminescence:

Upconversion is a phenomenon where lower-energy photons are converted into higher-energy light. In erbium-based systems, this is often achieved by co-doping with sensitizer (B1316253) ions like ytterbium (Yb³⁺). frontiersin.orgresearchgate.net The process typically involves the absorption of near-infrared (NIR) photons and subsequent emission in the visible spectrum. researchgate.net

The primary mechanisms for upconversion in Er³⁺/Yb³⁺ co-doped systems are:

Energy Transfer Upconversion (ETU): An excited Yb³⁺ ion transfers its energy to a nearby Er³⁺ ion, promoting it to an intermediate excited state. A second energy transfer from another excited Yb³⁺ ion (or the same one if re-excited) can then elevate the Er³⁺ ion to a higher energy level, from which it can radiatively decay, emitting a visible photon. researchgate.net

Excited State Absorption (ESA): An Er³⁺ ion is first excited to an intermediate level by absorbing a pump photon. It then absorbs a second pump photon, promoting it to a higher excited state before luminescence. researchgate.net

The efficiency of upconversion is highly dependent on the concentration of both Er³⁺ and Yb³⁺ ions. frontiersin.org Studies on NaYF₄ nanoparticles doped with erbium and ytterbium, using precursors like this compound, have shown that the upconversion emission intensity can be tuned by varying the Yb³⁺ concentration. frontiersin.org For instance, in a core-shell nanostructure, energy migration across the Yb³⁺ sublattice plays a crucial role in facilitating energy transport from the sensitizer to the erbium emitter. frontiersin.org

Cross-Relaxation:

Cross-relaxation is a non-radiative process where an excited ion relaxes to a lower state while simultaneously exciting a neighboring ion to a higher state. In systems with a high concentration of Er³⁺ ions, cross-relaxation can become a dominant de-excitation pathway, often leading to quenching of the upconversion luminescence. acs.orgescholarship.org This occurs because the energy gap between two electronic levels of one ion closely matches the energy gap between two other levels of a nearby ion. acs.org For example, the [(²H₁₁/₂, ⁴S₃/₂); ⁴I₉/₂] → [⁴F₉/₂; ⁴F₉/₂] cross-relaxation pathway can populate the red-emitting level at the expense of the green emission in densely doped Er³⁺ materials. acs.org

Quenching Mechanisms:

Luminescence quenching refers to any process that decreases the fluorescence intensity of a substance. In this compound systems, quenching can occur through several mechanisms:

Concentration Quenching: At high concentrations of Er³⁺, the close proximity of ions increases the probability of non-radiative energy transfer and cross-relaxation, leading to a decrease in luminescence efficiency. escholarship.org

Surface Quenching: In nanocrystals, surface defects and ligands can act as quenching centers, providing non-radiative decay pathways for the excited Er³⁺ ions. This is particularly significant in ultrasmall nanoparticles where the surface-to-volume ratio is high. acs.org

Vibrational Quenching: High-frequency vibrations from surrounding molecules, such as the O-H bonds in water molecules of the hydrate or organic ligands, can non-radiatively de-excite the Er³⁺ ions. The energy of the excited state is dissipated as heat through these vibrations.

The table below summarizes key findings from spectroscopic studies on energy transfer processes in systems utilizing this compound as a precursor.

| System/Phenomenon | Excitation Wavelength (nm) | Emission Bands (nm) | Key Findings |

| NaYF₄:Yb/Er Core-Shell Nanoparticles frontiersin.org | 808 | Visible (Green/Red) | Energy migration over the Yb-sublattice and interfacial energy transfer from Yb³⁺ in the shell to Er³⁺ in the core are critical for efficient upconversion. |

| Alloyed NaYF₄:Yb,Er Nanoparticles acs.org | 980 | Visible (Green/Red) | Cross-relaxation between Er³⁺ and Yb³⁺ ions plays a key role in populating the red-emitting level. This can be manipulated by using short pulse laser excitation. |

| BaTiO₃:Er,Yb Xerogels researchgate.netmdpi.com | 980, 1540 | 410, 523, 546, 658, 800, 830 | Co-doping with Yb³⁺ significantly enhances the upconversion photoluminescence of Er³⁺. The intensity ratio of green to red emission is dependent on the Yb³⁺ concentration due to cross-relaxation processes. |

| Er³⁺-doped Silica with SnO₂ Nanocrystals aps.org | Resonant with nanocluster absorption | Structured Er³⁺ emission | Spectroscopic evidence confirms a non-radiative energy transfer from the SnO₂ nanocrystals to the Er³⁺ ions with an efficiency of about 20%. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State of this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS provides crucial information about the presence of erbium and its oxidation state, as well as the other constituent elements like carbon and oxygen.

In an XPS experiment, the sample is irradiated with a beam of X-rays. The X-rays have sufficient energy to cause the ejection of core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. The binding energy is characteristic of the element and its chemical environment.

For erbium compounds, the Er 4d and Er 5p core levels are often analyzed. The binding energy of these core levels can confirm the presence of erbium and, more importantly, its oxidation state. In this compound, erbium exists in the +3 oxidation state (Er³⁺). The XPS spectrum of Er³⁺ typically shows characteristic peaks at specific binding energies. For example, the Er 4d₅/₂ peak for Er³⁺ is generally observed in the range of 166-169 eV. researchgate.netxpsdatabase.net

The analysis of other elements also provides valuable information. The O 1s spectrum can be complex due to the different oxygen environments in the acetate ligand (C=O and C-O) and the water of hydration (H₂O). Deconvolution of the O 1s peak can help to distinguish between these different species. Similarly, the C 1s spectrum can reveal the different types of carbon atoms present in the acetate group.

While specific XPS data for pure this compound is not widely published in extensive detail, analysis of related erbium-containing materials provides a strong basis for interpretation. For instance, studies on erbium oxide (Er₂O₃) and erbium-doped thin films show characteristic binding energies for Er³⁺. researchgate.netxpsdatabase.netwhiterose.ac.uk It is expected that the erbium in this compound would exhibit binding energies consistent with the Er³⁺ state, potentially with minor shifts due to the specific coordination environment provided by the acetate and water ligands.

The table below presents typical binding energy ranges for elements found in erbium-containing systems, which are relevant for the analysis of this compound.

| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State/Information |

| Erbium (Er) | Er 4d₅/₂ | 166.8 - 169.2 | Confirms the presence of Erbium in the Er³⁺ oxidation state. researchgate.net |

| Er 4d | ~167.3 | Characteristic binding energy for Erbium. ntu.edu.tw | |

| Oxygen (O) | O 1s | ~531 - 533 | Can be deconvoluted to identify contributions from lattice oxygen, hydroxyl groups (-OH), and adsorbed water. researchgate.net |

| Carbon (C) | C 1s | ~284 - 289 | Can be deconvoluted to distinguish between C-C/C-H bonds, C-O bonds, and C=O bonds in the acetate ligand. researchgate.net |

It is important to note that surface contamination, such as adventitious carbon, is common in XPS analysis and must be accounted for during data interpretation. whiterose.ac.uk Furthermore, the exact binding energies can be influenced by factors like the specific crystal structure and the degree of hydration of the erbium acetate.

Thermal Decomposition Pathways and Solid State Transformations of Erbium Acetate Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Stages of Erbium Acetate (B1210297) Hydrate (B1144303)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal stability and decomposition of materials. When applied to erbium acetate hydrate, these methods reveal a series of distinct mass loss events and thermal transitions corresponding to the sequential breakdown of the compound.

Research on the thermal decomposition of erbium acetate tetrahydrate (Er(CH₃COO)₃·4H₂O) in a static air atmosphere up to 800°C has identified several key stages. researchgate.net The initial phase involves the loss of water of hydration. Studies show that the tetrahydrate completely dehydrates in a single step. researchgate.net Following dehydration, the anhydrous erbium acetate decomposes through a series of unstable, non-crystalline intermediates. researchgate.netwikipedia.org The final decomposition to erbium oxide (Er₂O₃) occurs at approximately 590°C. researchgate.netwikipedia.org

A proposed pathway details the specific intermediates formed at various temperatures. The process begins with the dehydration of the tetrahydrate to form an anhydrous version. wikipedia.org As the temperature increases, subsequent decomposition steps involve the formation of an erbium oxyacetate compound (ErOCH₃COO) and then an erbium oxycarbonate (Er₂O₂CO₃), before the final conversion to cubic erbium oxide. wikipedia.org

The table below summarizes the key thermal events observed during the decomposition of this compound.

| Temperature Range (°C) | Event | Intermediate/Final Product |

| ~90 | Dehydration | Anhydrous Erbium Acetate (Er(CH₃COO)₃) wikipedia.org |

| ~310 | Decomposition | Erbium Hydroxide (B78521) Acetate (Er(OH)(CH₃COO)₂) wikipedia.org |

| ~350 | Decomposition | Erbium Oxyacetate (ErOCH₃COO) wikipedia.org |

| ~390 | Decomposition | Erbium Oxycarbonate (Er₂O₂CO₃) wikipedia.org |

| ~590 | Final Decomposition | Erbium Oxide (Er₂O₃) researchgate.netwikipedia.org |

Evolved Gas Analysis (EGA) during Thermal Decomposition of this compound

Evolved Gas Analysis (EGA) is a technique used to identify the gaseous products released from a sample as it is heated. perkinelmer.com Typically, this involves coupling a thermogravimetric analyzer with a spectrometer, such as an infrared (IR) spectrometer or a mass spectrometer (MS), to analyze the gases in real-time. perkinelmer.comunibw.de

During the thermal decomposition of this compound, several volatile products are released. The analysis of these gases provides insight into the chemical reactions occurring at each stage of the decomposition. The primary gaseous products identified through IR spectroscopy include water vapor, acetic acid, ketene, and acetone (B3395972). researchgate.net The initial release of water vapor corresponds to the dehydration step. researchgate.net The subsequent evolution of acetic acid, ketene, and acetone results from the breakdown of the acetate ligands. researchgate.netwikipedia.org

The table below lists the primary gaseous products evolved during the thermal decomposition of this compound.

| Evolved Gas | Chemical Formula | Source of Evolution |

| Water Vapor | H₂O | Dehydration of the hydrate researchgate.net |

| Acetic Acid | CH₃COOH | Decomposition of acetate groups researchgate.net |

| Ketene | CH₂=C=O | Decomposition of anhydrous acetate wikipedia.org |

| Acetone | (CH₃)₂CO | Decomposition of acetate groups researchgate.net |

Formation of Erbium Oxides and Other Derived Materials from this compound Precursors

This compound is a widely used precursor for the synthesis of erbium(III) oxide (Er₂O₃) and other erbium-containing materials due to its solubility and predictable thermal decomposition. stanfordmaterials.comamericanelements.com The thermal decomposition process is a common method to produce high-purity erbium oxide powders, which are essential for various advanced applications. stanfordmaterials.com

The final solid product of the thermal decomposition of this compound in an air atmosphere is cubic erbium oxide (Er₂O₃). researchgate.netwikipedia.org The formation of Er₂O₃ is typically complete at temperatures above 590°C. researchgate.netwikipedia.org The properties of the resulting erbium oxide, such as particle size and surface area, can be influenced by the heating rate and final calcination temperature. For instance, Er₂O₃ obtained from the decomposition of erbium acetate at 800°C has been found to consist of large, porous particles. researchgate.net

Beyond pure erbium oxide, erbium acetate is a key starting material for a variety of derived materials:

Optical Materials: It serves as a dopant precursor for erbium-doped fiber amplifiers (EDFAs) used in telecommunications and for lasers operating in the infrared and visible light spectra. stanfordmaterials.com

Ceramics and Phosphors: As a precursor for erbium oxide, it is used in the manufacturing of high-performance ceramics and to enhance the color and luminescent properties of phosphors. stanfordmaterials.com

Thin Films: It is utilized in sol-gel processes and chemical vapor deposition (CVD) to create thin films containing erbium for electronic and optical applications. stanfordmaterials.com

Nanoparticles: Erbium acetate can be used in various synthesis routes, including glycothermal treatment and subsequent calcination, to produce nanocrystalline Er₂O₃. electrochemsci.org It is also used in the synthesis of erbium-doped yttrium oxide nanoparticles, where it is decomposed at high temperatures to form the desired doped oxide material. acs.org

Computational and Theoretical Chemistry Approaches for Erbium Acetate Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding in Erbium Acetate (B1210297) Hydrate (B1144303)

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the electronic structure and bonding in complex inorganic molecules, including lanthanide coordination compounds such as erbium acetate hydrate. researchgate.net DFT calculations offer a favorable balance between accuracy and computational cost, making them suitable for the large and complex systems typical of lanthanide chemistry. researchgate.net

In the context of this compound, DFT is employed to model the geometry of the coordination sphere around the Er³⁺ ion. The erbium ion is typically coordinated by oxygen atoms from both the acetate ligands and water molecules. DFT calculations can predict key structural parameters such as bond lengths and bond angles. For instance, calculations on hydrated lanthanide complexes have successfully predicted average Ln-OH₂ distances. researchgate.net These calculations must account for relativistic effects, which are significant for heavy elements like erbium. This is often achieved through the use of Relativistic Effective Core Potentials (RECPs), which replace the core electrons with a potential, simplifying the calculation while retaining accuracy for the valence electrons involved in bonding. researchgate.net

The nature of the bonding between the erbium ion and the acetate and water ligands can be analyzed using DFT. While lanthanide bonding is predominantly ionic, DFT can elucidate the degree of covalent character. The involvement of the 4f orbitals in chemical bonding is a topic of ongoing discussion, and DFT provides a framework for its investigation. researchgate.net By analyzing the molecular orbitals and charge distribution, researchers can understand how the acetate ligands, which can act as monodentate, bidentate, or bridging groups, influence the electronic environment of the Er³⁺ ion. Natural Population Analysis (NPA) within DFT can be used to calculate the charge on the metal ion, providing insight into the charge transfer between the lanthanide and the ligands. researchgate.net

Table 1: Typical Parameters for DFT Calculations on Lanthanide Complexes

| Parameter | Description | Typical Approach for this compound |

| Functional | The part of the calculation that approximates the exchange-correlation energy. | Hybrid functionals like B3LYP are commonly used. researchgate.netresearchgate.net |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | Relativistic Effective Core Potentials (RECPs) for Erbium to account for relativistic effects; Pople-style (e.g., 6-31G*) or Dunning-style (e.g., aug-cc-pVDZ) basis sets for lighter atoms (C, H, O). researchgate.net |

| Solvation Model | Accounts for the effect of a solvent (e.g., water) on the molecule's properties. | Polarizable Continuum Models (PCM) can be used to simulate the aqueous environment around the hydrate complex. researchgate.net |

| Relativistic Effects | Corrections needed due to the high velocity of core electrons in heavy elements. | Handled by the use of RECPs for the erbium ion. researchgate.net |

Molecular Dynamics Simulations of this compound Crystal Lattices and Hydration Shells

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide critical insights into the dynamics of the crystal lattice and the behavior of the surrounding water molecules (hydration shells).

Crystal Lattices: MD simulations of the this compound crystal lattice can illuminate its structural stability and dynamic properties. The crystal structure is known to be complex, with acetate ligands potentially bridging between Er³⁺ ions to form a three-dimensional network. Simulations can model the vibrational modes of the lattice, the diffusion of water molecules within the crystal, and the phase transitions that occur upon heating, such as dehydration. researchgate.netcapes.gov.br The force fields used in these simulations must be carefully parameterized to accurately describe the interactions between the Er³⁺ ion, the acetate ligands, and the water molecules. These force fields are often developed based on quantum chemical calculations or experimental data.

Hydration Shells: In aqueous solution or within the hydrated crystal, the Er³⁺ ion is surrounded by a well-defined shell of water molecules. Ab initio Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations have been used to study the hydrated erbium(III) ion in water. researchgate.netresearchgate.net These studies reveal detailed information about the structure and dynamics of the hydration shells.

The first hydration shell of the Er³⁺ ion shows a mixture of coordination numbers, typically 8 and 9, with ligand exchange occurring on the picosecond timescale. researchgate.net This indicates a less rigid coordination environment compared to smaller, more highly charged ions. The Er-O bond strength is considerable, though weaker than that of trivalent transition metal ions. researchgate.net A stable second hydration shell is also observed in simulations. researchgate.netresearchgate.net MD simulations can calculate key properties such as the radial distribution function, which gives the probability of finding a water molecule at a certain distance from the erbium ion, and the mean residence time of water molecules in the hydration shells.

Table 2: Structural and Dynamical Properties of Hydrated Er³⁺ Ion from MD Simulations

| Property | Description | Typical Value/Observation | Reference |

| First Shell Coordination Number | The number of water molecules directly bonded to the Er³⁺ ion. | A mixture of 8 and 9. | researchgate.net |

| First Shell Er-O Distance | The average distance between the Er³⁺ ion and the oxygen of the coordinated water molecules. | ~2.3 - 2.5 Å | researchgate.netresearchgate.net |

| Second Shell Er-O Distance | The average distance to water molecules in the second hydration sphere. | ~4.5 - 5.0 Å | researchgate.net |

| Ligand Exchange Rate | The rate at which water molecules enter and leave the first hydration shell. | Occurs on the picosecond timescale. | researchgate.net |

| Mean Residence Time (MRT) | The average time a water molecule spends in the first hydration shell. | Shorter than for many trivalent transition metal ions, indicating a more flexible shell. | researchgate.net |

Ligand Field Theory Applications to Spectroscopic Properties of this compound

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and spectroscopic properties of transition metal and rare-earth complexes. scielo.br It models how the d or f orbitals of the central metal ion are affected by the surrounding ligands. For this compound, LFT is essential for interpreting its characteristic absorption and emission spectra.

The Er³⁺ ion has an electronic configuration of [Xe] 4f¹¹. erbium.nl In the absence of an external field, the energy levels corresponding to this configuration are degenerate. When the Er³⁺ ion is placed in the this compound complex, the electric field generated by the oxygen atoms of the acetate and water ligands (the "ligand field") lifts this degeneracy. This phenomenon is known as the Stark effect, which splits the free-ion energy levels into a series of Stark levels. erbium.nl The specific pattern and energy of these Stark levels are dictated by the symmetry and strength of the local ligand field around the erbium ion.

The absorption and emission spectra of this compound are composed of sharp lines corresponding to electronic transitions between these Stark levels. Because the 4f electrons are well-shielded by the outer 5s and 5p shells, the positions of these transitions are only slightly affected by the ligand environment, but the splitting patterns and transition probabilities are highly sensitive to it. erbium.nl LFT can be used to parameterize the ligand field and calculate the energies of the Stark levels. Analysis of the optical absorption spectra of erbium ions in acetate complexes allows for the determination of ligand field parameters. acs.org These parameters provide a quantitative measure of the interaction between the Er³⁺ ion and its immediate coordination environment, offering insights into the local symmetry.

Table 3: Selected Electronic Transitions of Er³⁺ in Acetate Complexes

| Transition (from ⁴I₁₅/₂ ground state) | Approximate Wavelength Range | Spectral Region |

| ⁴I₁₃/₂ | 1540 nm | Near-Infrared (NIR) |

| ⁴I₁₁/₂ | 980 nm | Near-Infrared (NIR) |

| ⁴I₉/₂ | 800 nm | Near-Infrared (NIR) |

| ⁴F₉/₂ | 650 nm | Visible (Red) |

| ⁴S₃/₂ | 540 nm | Visible (Green) |

| ²H₁₁/₂ | 520 nm | Visible (Green) |

| ⁴G₁₁/₂ | 380 nm | Ultraviolet (UV) |

| Data derived from general spectroscopic studies of Er³⁺. erbium.nlmdpi.com |

Quantum Chemical Modeling of Energy Transfer Processes in this compound

Quantum chemical modeling is crucial for understanding the mechanisms of luminescence in lanthanide complexes, including the processes of energy transfer that lead to the characteristic emission of the Er³⁺ ion. In many erbium complexes, direct excitation of the Er³⁺ ion is inefficient due to its low absorption cross-section. aps.org

A common mechanism to overcome this is the "antenna effect," where an organic ligand absorbs light and then transfers the energy non-radiatively to the lanthanide ion, which subsequently luminesces. mdpi.com In this compound, the acetate ligands could potentially serve as antennas, although they are not as efficient as larger, conjugated organic ligands. Quantum chemical modeling can be used to investigate the feasibility and efficiency of this process.

The modeling involves several steps:

Calculating Ligand Energy Levels: The energies of the singlet and triplet excited states of the acetate ligand are calculated using methods like Time-Dependent DFT (TD-DFT).

Calculating Er³⁺ Energy Levels: The energies of the emissive and acceptor levels of the Er³⁺ ion are determined.

Modeling Energy Transfer: The rate of energy transfer from the ligand's excited states (typically the triplet state) to the resonant energy levels of the Er³⁺ ion is modeled. researchgate.net Theories such as Dexter's theory for exchange-interaction-based energy transfer can be applied to calculate the transfer probability, which depends on the overlap of the donor (ligand) and acceptor (Er³⁺) wavefunctions and the energy difference between their respective levels. researchgate.net

For erbium, energy is often transferred from the ligand to an excited state like ⁴F₉/₂, from which the ion can relax non-radiatively to the ⁴I₁₃/₂ level, leading to the technologically important emission around 1.54 µm. erbium.nl Quantum chemical models can help to assess the efficiency of this transfer by comparing the rates of energy transfer to other de-excitation pathways of the ligand, such as fluorescence, phosphorescence, and non-radiative decay. researchgate.net These models are vital for designing new lanthanide complexes with improved luminescent properties for applications in telecommunications, lasers, and biomedical imaging. researchgate.net

Table 4: Modeled Steps of the "Antenna Effect" in a Lanthanide Complex

| Step | Process | Description |

| 1 | Ligand Excitation | The organic ligand (e.g., acetate) absorbs a photon, promoting an electron from a singlet ground state (S₀) to a singlet excited state (S₁). |

| 2 | Intersystem Crossing (ISC) | The excited ligand undergoes a non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). This is often a very fast process. |

| 3 | Energy Transfer (ET) | The energy from the ligand's triplet state (T₁) is transferred non-radiatively to a resonant excited state of the Er³⁺ ion. |

| 4 | Intramolecular Relaxation | The Er³⁺ ion relaxes non-radiatively from higher excited states to the primary emissive state (e.g., ⁴I₁₃/₂). |

| 5 | Lanthanide Emission | The Er³⁺ ion de-excites from its emissive state to the ground state (⁴I₁₅/₂) by emitting a photon, resulting in the characteristic lanthanide luminescence. |

| Based on the general mechanism described for lanthanide complexes. mdpi.comresearchgate.netresearchgate.net |

Erbium Acetate Hydrate As a Precursor in Advanced Functional Material Synthesis Research

Synthesis of Erbium-Doped Nanoparticles (e.g., Er2O3, Er-doped phosphors) from Erbium Acetate (B1210297) Hydrate (B1144303)

Erbium acetate hydrate is a key precursor in the synthesis of erbium-doped nanoparticles, including erbium oxide (Er2O3) and erbium-doped phosphors. samaterials.comgrafiati.com The thermal decomposition of this compound is a common method to produce Er2O3 nanoparticles. researchgate.net Research has shown that hydrated erbium acetate decomposes to Er2O3 at 590°C through several noncrystalline intermediates. researchgate.net The resulting Er2O3 possesses large, porous particles. researchgate.net

Various synthesis methods utilize this compound to create these nanomaterials:

Thermal Decomposition: Heating this compound at controlled temperatures leads to the formation of Er2O3 nanoparticles. researchgate.net The volatile byproducts of this decomposition include water vapor, acetic acid, ketene, and acetone (B3395972). researchgate.net

Sol-Gel Method: This technique has been employed to prepare sphere-like Er2O3 nanoparticles. electrochemsci.org

Glycothermal Treatment: This method, followed by calcination, also yields Er2O3 nanoparticles from an erbium acetate precursor. electrochemsci.org

In Situ Synthesis: Er-doped ZnO nanoparticles have been synthesized in an organic matrix using erbium acetate and zinc acrylate. researcher.life

Citrate Gel Method: This method has been used to synthesize BaMoO4 up-conversion phosphors co-doped with erbium and ytterbium, starting from their respective acetate precursors. nih.gov

The properties of the resulting nanoparticles can be influenced by the synthesis conditions. For instance, in the precipitation method for Er2O3 nanoparticles, the pH during precipitation and the subsequent calcination temperature affect the structural and textural properties of the final product. electrochemsci.org

Table 1: Synthesis Methods for Erbium-Doped Nanoparticles Using this compound

| Nanomaterial | Synthesis Method | Precursors | Key Findings |

|---|---|---|---|

| Er2O3 Nanoparticles | Thermal Decomposition | This compound | Decomposes at 590°C to form porous Er2O3 particles. researchgate.net |

| Er-doped ZnO Nanoparticles | In Situ Synthesis | Erbium acetate, Zinc acrylate | Crystalline ZnO nanoparticles doped with Er were formed in an organic matrix. researcher.life |

| BaMoO4:Er3+/Yb3+ Up-conversion Phosphor | Citrate Gel Method | Erbium acetate, Ytterbium acetate, Barium salt, Molybdate salt | Produced phosphors with strong green and weak red up-conversion emissions. nih.gov |

| Er2O3 Nanoparticles | Homogeneous Precipitation & Calcination | Erbium ions (from a salt like acetate), Sodium hydroxide (B78521) | pH and calcination temperature influence final nanoparticle properties. electrochemsci.org |

Fabrication of Erbium-Containing Thin Films and Coatings via this compound Precursors

This compound is a versatile precursor for fabricating erbium-containing thin films and coatings through various deposition techniques. stanfordmaterials.com Its solubility in water and polar organic solvents makes it suitable for solution-based processes. stanfordmaterials.com

Common methods for thin film fabrication using this compound include:

Sol-Gel Process: This is a widely used method where this compound is part of a sol that is deposited and then heat-treated to form the final film. stanfordmaterials.com This technique has been used to create Er3+/Yb3+:LiNbO3 thin films on sapphire substrates. researchgate.net

Spin Coating: this compound can be dissolved to create a solution that is then spin-coated onto a substrate to form a thin film. stanfordmaterials.commdpi.com

Chemical Vapor Deposition (CVD): This method utilizes volatile precursors, and while less common for acetates directly, the decomposition products of erbium acetate could be involved in certain CVD processes. stanfordmaterials.com

Spray Pyrolysis: This technique has been successfully used to deposit erbium-doped magnesium zinc oxide (MgZnO:Er) thin films. mdpi.com An aqueous solution containing this compound, zinc acetate, and magnesium acetate is sprayed onto a heated substrate. mdpi.commdpi.com

Research has demonstrated the successful fabrication of various erbium-containing thin films:

Er-doped Magnesium Zinc Oxide (MgZnO:Er) Films: These have been prepared by spray pyrolysis, with the resulting films showing a zinc oxide crystal structure. mdpi.com

BaTiO3:(Er,Yb) Films: Sol-gel technology has been used to create these films, which exhibit upconversion luminescence. mdpi.com

(Er³⁺/Yb³⁺):LiNbO3 Films: A non-aqueous sol-gel method using erbium and ytterbium acetates has been employed to deposit these films, which act as one-mode waveguides. researchgate.net

Table 2: Thin Film Fabrication Using this compound Precursors

| Film Material | Deposition Technique | Precursors | Key Findings |

|---|---|---|---|

| MgZnO:Er | Spray Pyrolysis | This compound, Zinc acetate dihydrate, Magnesium acetate tetrahydrate | Films exhibited a zinc oxide structure with green light emission. mdpi.com |

| BaTiO3:(Er,Yb) | Sol-Gel, Spin Coating | This compound, Yttthis compound, Barium acetate, Titanium isopropoxide | Films showed strong room-temperature upconversion photoluminescence. mdpi.com |

| (Er³⁺/Yb³⁺):LiNbO3 | Sol-Gel, Spin Coating | Erbium acetate, Ytterbium acetate, Lithium metal, Niobium(V) ethoxide | Resulting films behaved as one-mode waveguides in the NIR range. researchgate.net |

Catalytic Research Applications Utilizing this compound Derived Materials

This compound serves as a precursor for synthesizing erbium-based materials with significant catalytic applications. samaterials.comstanfordmaterials.com The thermal decomposition of this compound to form erbium oxide (Er2O3) is a key step in creating these catalytic materials. researchgate.net

Research findings indicate that:

Er2O3 from Erbium Acetate: Er2O3 produced by the thermal decomposition of this compound has been shown to catalyze the decomposition of acetone into methane (B114726) and isobutene. researchgate.net The resulting oxide has large, porous particles with a high surface area, which is beneficial for catalysis. researchgate.net

Lanthanide-Doped Photocatalysts: Erbium-doped zinc oxide (ZnO) has been synthesized using erbium (III) acetate hydrate and investigated for its photocatalytic properties. umt.edu.my Studies have shown that Er-doped ZnO can achieve high efficiency (94.32%) in the degradation of methylene (B1212753) blue dye under UV light. umt.edu.my The catalytic efficiency was found to increase with higher catalyst loading. umt.edu.my

Erbium compounds, in general, are recognized for their ability to enhance chemical reactions and improve efficiency, making them valuable in developing sustainable catalytic solutions. samaterials.com

Table 3: Catalytic Applications of this compound Derived Materials

| Catalyst | Precursor | Catalytic Reaction | Key Findings |

|---|---|---|---|

| Er2O3 | This compound | Decomposition of acetone | Catalyzes decomposition to methane and isobutene; possesses high surface area. researchgate.net |

| Er-doped ZnO | Erbium (III) acetate hydrate | Photodegradation of methylene blue | Achieved 94.32% degradation efficiency under UV light. umt.edu.my |

Development of Luminescent Materials for Optical Devices from this compound Precursors

This compound is a fundamental precursor in the development of luminescent materials for optical devices, owing to the unique optical properties of the erbium ion (Er³⁺). samaterials.com These materials are crucial for applications such as lasers and optical amplifiers. samaterials.com

This compound is utilized in the synthesis of various luminescent materials:

Erbium-Doped Fiber Amplifiers (EDFAs): this compound is used as a dopant precursor for the glass and crystals that form the core of EDFAs, which are essential for telecommunications. stanfordmaterials.com

Up-Conversion Phosphors: It is a precursor for creating phosphors that can convert lower-energy light (like infrared) to higher-energy visible light. stanfordmaterials.comfuncmater.com For example, BaMoO4 phosphors co-doped with erbium and ytterbium, synthesized from their acetate precursors, show strong green up-conversion luminescence when excited with a 980 nm laser. nih.gov

Luminescent Thin Films: Sol-gel derived BaTiO3 films doped with erbium and ytterbium using acetate precursors exhibit strong upconversion photoluminescence. mdpi.com

Polymer Nanocomposites: Erbium acetate can be used to create erbium oxide nanoparticles that are then incorporated into optically transparent, luminescent polymer nanocomposites. grafiati.com

The synthesis process often involves dissolving this compound and other precursors in a solvent, followed by a deposition or reaction method and subsequent heat treatment to form the final luminescent material. mdpi.commdpi.com

Table 4: Luminescent Materials from this compound Precursors

| Material | Synthesis Method | Precursors | Optical Properties/Application |

|---|---|---|---|

| BaTiO3:(Er,Yb) Xerogel Structures | Sol-Gel | This compound, Yttthis compound, Barium acetate, Titanium isopropoxide | Strong upconversion luminescence with bands at 410, 523, 546, and 658 nm. mdpi.com |

| BaMoO4:[Er³⁺]/[Yb³⁺] Up-conversion Phosphor | Co-precipitation & Calcination | Erbium nitrate (B79036) (can be substituted with acetate), Ytterbium nitrate | Strong green (530, 553 nm) and weak red (657 nm) up-conversion emission. nih.gov |

| Er-doped ZnO nanoparticle/organic hybrid | In Situ Synthesis | Erbium acetate, Zinc acrylate | The hybrid film was highly transparent. researcher.life |

Future Research Directions and Emerging Trends in Erbium Acetate Hydrate Chemistry

Exploration of Novel Coordination Architectures based on Erbium Acetate (B1210297) Hydrate (B1144303)

A significant frontier in the chemistry of erbium acetate hydrate lies in its use as a precursor for novel coordination architectures. The erbium(III) ion, with its high coordination number and flexible coordination geometry, combined with the bridging and chelating capabilities of the acetate ligand, provides a rich platform for constructing intricate molecular structures.

Future research will likely focus on the self-assembly of complex supramolecular structures where this compound units are linked by meticulously designed organic ligands. mdpi.comutah.eduresearchgate.net This approach can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) coordination polymers with tailored properties. mdpi.com For instance, the deliberate introduction of secondary ligands with specific functionalities (e.g., chromophores, redox-active centers) can yield multifunctional materials. An example of this is the synthesis of lanthanide borate-acetate mixed anion compounds, which form unique 3D frameworks and exhibit interesting optical properties. nih.gov

Researchers are also exploring the formation of heterometallic complexes, where erbium acetate is combined with other metal ions. These structures, such as the dinuclear erbium(III) core bridged by acetate groups within a polyoxometalate framework, can exhibit synergistic properties not present in the individual components. mdpi.com The design principles for these architectures are guided by factors such as ligand geometry, solvent systems, and reaction temperature, which can influence the final structure and dimensionality of the resulting coordination polymer. mdpi.com

| Research Focus Area | Potential Outcome | Key Enabling Factors |

| Self-Assembly with Functional Ligands | Coordination polymers with tailored optical, magnetic, or catalytic properties. | Design of organic linkers with specific lengths, geometries, and functionalities. mdpi.comresearchgate.net |

| Mixed-Anion Compounds | Novel 3D frameworks with unique physical properties (e.g., nonlinear optics). | Combination of acetate with other inorganic anions like borates or phosphates. nih.gov |

| Heterometallic Systems | Materials with synergistic or enhanced magnetic and luminescent properties. | Controlled reaction conditions to integrate different metal centers (e.g., d-block and f-block elements). mdpi.com |

| Control of Dimensionality | Predictable synthesis of 1D, 2D, or 3D structures. | Systematic variation of synthesis parameters like temperature, pH, and solvent. mdpi.com |

Integration of this compound into Hybrid Organic-Inorganic Frameworks

The use of this compound as a precursor for the synthesis of hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs), is a rapidly growing area of interest. rsc.org MOFs constructed from lanthanide ions are highly sought after for applications in gas storage, catalysis, and luminescence due to their high porosity and the unique electronic properties of the metal centers. researchgate.netresearchgate.net

Recent studies have demonstrated that rare-earth acetates are effective and viable alternative precursors to the more commonly used chlorides and nitrates for synthesizing cluster-based MOFs. rsc.org this compound offers advantages such as better solubility in certain organic solvents and potentially milder reaction conditions, which can be crucial for the formation of delicate or complex framework topologies. The acetate anion itself can sometimes be incorporated into the final structure or act as a modulator during synthesis to control crystal growth and morphology.

Future work in this area will focus on:

Systematic Synthesis: Exploring the reaction of this compound with a wider variety of organic linkers to create new erbium-based MOFs with diverse pore sizes and functionalities. researchgate.netrsc.org

Functional Hybrids: Incorporating erbium acetate into other hybrid systems like layered double hydroxides (LDHs) to create materials with enhanced photofunctional properties. acs.orgacs.org

Vapor-Phase Deposition: Developing methods like atomic/molecular layer deposition (ALD/MLD) that could utilize volatile erbium precursors, potentially derived from erbium acetate, to create thin films of nanoporous MOFs for microelectronics applications. nih.gov

The integration of erbium ions into these frameworks allows for the development of materials with characteristic near-infrared (NIR) luminescence, making them suitable for applications in optical sensing, bio-imaging, and telecommunications. researchgate.net

Advanced In-situ Characterization Techniques for Dynamic Processes involving this compound

Understanding the dynamic processes that govern the formation of materials from this compound is critical for controlling their synthesis and properties. Traditional characterization methods often analyze the final product, providing limited insight into the reaction pathways and intermediate species. Emerging trends point towards the increasing use of advanced in-situ characterization techniques to monitor these processes in real-time.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and time-resolved X-ray Diffraction (XRD) are powerful tools for studying the solution-phase chemistry and crystallization kinetics during the formation of MOFs and other coordination compounds. nih.govrsc.orgbirmingham.ac.uk Applying these methods to syntheses involving this compound could reveal crucial information about nucleation and growth mechanisms, allowing for the rational design of synthesis protocols. chemrxiv.org

For solid-state transformations, such as the thermal decomposition of this compound to form erbium oxide, in-situ temperature-dependent studies are invaluable. researchgate.netresearchgate.net Combining techniques like in-situ XRD, X-ray Photoelectron Spectroscopy (XPS), and online Mass Spectrometry (MS) can provide a comprehensive picture of the structural and chemical changes as they occur, identifying intermediate phases and decomposition products. nih.gov This knowledge is vital for producing erbium oxide materials with controlled crystallinity, particle size, and surface properties for catalytic and optical applications. mdpi.com

| Technique | Dynamic Process Studied | Potential Insights |

| In-situ NMR Spectroscopy | MOF formation, complexation in solution. | Identification of solution-phase species, reaction kinetics, nucleation and growth rates. nih.govrsc.org |

| In-situ X-ray Diffraction (XRD) | Crystallization, thermal decomposition. | Real-time monitoring of phase transitions, crystal growth, and formation of intermediates. nih.gov |

| In-situ X-ray Photoelectron Spectroscopy (XPS) | Thermal decomposition, surface reactions. | Changes in the surface electronic structure and chemical composition during heating or reaction. nih.gov |

| Online Mass Spectrometry (MS) | Thermal decomposition. | Identification of evolved gas molecules, determination of decomposition steps and temperatures. nih.gov |

Machine Learning and AI Applications in Predicting this compound Properties and Synthesis Conditions

The convergence of materials science with artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for accelerating the discovery and optimization of materials derived from this compound. The vast parameter space associated with synthesizing inorganic compounds makes traditional trial-and-error methods inefficient.

Future research will increasingly leverage AI and ML for several key purposes:

Property Prediction: ML models can be trained on existing materials databases to predict the structural and functional properties of new, hypothetical erbium-containing compounds based solely on their chemical composition. nih.govacs.org This includes predicting crystal structures, band gaps, and magnetic or optical properties, thereby guiding experimental efforts toward the most promising candidates. researchgate.net

Synthesis Optimization: AI-driven platforms can optimize reaction conditions (e.g., temperature, concentration, reaction time) to maximize the yield and quality of a desired product. technologynetworks.commdpi.com Bayesian optimization, for example, is a powerful technique for efficiently exploring complex reaction landscapes to find optimal synthesis parameters with a minimal number of experiments. mdpi.com

Retrosynthetic Planning: For complex target structures like MOFs or coordination polymers, AI tools can propose viable synthetic pathways by identifying suitable precursors and reaction steps, analogous to retrosynthesis in organic chemistry. nih.govpharmafeatures.com

Q & A

Q. What are the standard protocols for synthesizing upconversion nanoparticles (UCNPs) using Erbium acetate hydrate?

this compound is commonly used as a precursor in coprecipitation methods. A typical protocol involves mixing this compound with other rare-earth acetates (e.g., Yb, Gd) in a solvent system (e.g., oleic acid/1-octadecene), followed by heating under controlled conditions. For example, NaGdF4:Yb³⁺/Er³⁺ UCNPs are synthesized by heating the mixture to 150°C, adding NH₄F and NaOH in methanol, and further heating to 290°C under nitrogen . Critical parameters include precursor molar ratios, reaction temperature, and injection rates of reagents.

Q. How does the purity of this compound affect nanoparticle synthesis?

High purity (≥99.9% trace metals basis) is essential to minimize impurities that disrupt crystal growth or luminescence efficiency. Contaminants like Ca or Fe can introduce defects, altering optical properties. Studies emphasize using this compound with low trace metal content, as sourced from Sigma-Aldrich or Alfa Aesar . Purification steps (e.g., vacuum drying) are recommended for hygroscopic batches .

Q. What characterization techniques are critical for analyzing this compound-derived materials?

Key methods include:

- XRD : To confirm crystallinity and phase (e.g., hexagonal vs. cubic NaGdF₄) .

- TEM/HRTEM : For nanoparticle size, morphology, and shell/core structure analysis .

- Photoluminescence spectroscopy : To assess upconversion efficiency and energy transfer mechanisms (e.g., Er³⁺ emission at 540 nm and 655 nm) .

- TGA : To determine hydration levels (xH₂O), which influence precursor reactivity .

Advanced Research Questions

Q. How do reaction parameters (e.g., temperature, precursor injection rate) influence the morphology of Erbium-doped UCNPs?

Isotropic vs. anisotropic growth is controlled by precursor injection rates and thermal gradients. Slow injection (e.g., 0.5 mL/min) promotes uniform shell growth, while rapid injection induces irregular structures. Heating to 290°C under nitrogen ensures monodispersity, whereas lower temperatures (e.g., 150°C) yield smaller particles but risk incomplete crystallinity . Mechanistic studies using in situ XRD or SAXS are recommended to track phase transitions .

Q. What role does Erbium play in energy transfer dynamics within co-doped systems?

Er³⁺ acts as an activator in Yb³⁺-sensitized systems. Yb³⁺ absorbs 980 nm light, transferring energy to Er³⁺ via dipole-dipole interactions, populating its ⁴I₁₁/₂ and ⁴F₇/₂ states. This process is optimized at specific Er³⁺ doping concentrations (e.g., 2–4 mol%), as higher levels cause cross-relaxation losses . Time-resolved spectroscopy can quantify energy transfer efficiency and competing quenching pathways .

Q. How can surface modifications enhance the stability and bioapplication compatibility of Erbium-based nanomaterials?

Ligand exchange (e.g., replacing oleic acid with PEG or polyacrylic acid) improves hydrophilicity and colloidal stability. For biomedical applications, silica shell coating (via TEOS hydrolysis) prevents ligand desorption and reduces cytotoxicity . Surface functionalization with targeting peptides (e.g., CXCR4-binding motifs) enables tumor-specific imaging .

Q. What are the challenges in reconciling contradictory data on hydration-dependent reactivity of this compound?

Hydration levels (xH₂O) vary between suppliers (e.g., tetrahydrate vs. unspecified hydrates), affecting decomposition kinetics. TGA-MS studies show that bound water molecules influence precursor solubility and thermal stability. Discrepancies in reported luminescence intensities may arise from inconsistent dehydration protocols during synthesis . Standardizing hydration characterization (e.g., Karl Fischer titration) is advised .

Methodological Considerations

- Handling hygroscopicity : Store this compound in desiccators or under nitrogen. Pre-dry at 100°C under vacuum before use to remove adsorbed moisture .

- Optimizing doping ratios : Use molar ratios of Yb³⁺:Er³⁺ between 20:1 and 25:1 to balance absorption and emission efficiency .

- Mitigating aggregation : Introduce capping agents (e.g., sodium oleate) during synthesis to stabilize nanoparticles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。